molecular formula C13H13NO7 B1625367 Ethyl 4-(2-hydroxy-5-methyl-3-nitrophenyl)-2,4-dioxobutanoate CAS No. 859843-60-0

Ethyl 4-(2-hydroxy-5-methyl-3-nitrophenyl)-2,4-dioxobutanoate

Cat. No. B1625367
M. Wt: 295.24 g/mol
InChI Key: CTRVSQSUFVRCOP-UHFFFAOYSA-N
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Description

Ethyl 4-(2-hydroxy-5-methyl-3-nitrophenyl)-2,4-dioxobutanoate, more commonly known as ethyl 4-nitrobenzoate, is a nitrobenzoic acid ester that is used in a variety of scientific research applications. It is a colorless solid that is soluble in organic solvents and has a melting point of approximately 122°C. This compound has a wide range of applications in biochemical, physiological, and medicinal research.

Scientific Research Applications

Antioxidant Properties

Ethyl 4-(2-hydroxy-5-methyl-3-nitrophenyl)-2,4-dioxobutanoate, along with similar 4-hydroxycoumarin derivatives, has been investigated for its antioxidant properties. In a study focusing on four derivatives, including this compound, their antioxidant activity was assessed using an in vitro hypochlorous system. The study found that one of the derivatives, SS-14, demonstrated the best scavenger activity at high concentrations (Stanchev et al., 2009).

Growth-Regulating Activity in Plants

The growth-regulating activity of this compound and other 4-hydroxycoumarin derivatives was studied on nitrogen-fixing soybean plants. The study observed that these compounds exhibit growth-regulating activities in a concentration-dependent manner, with one of the compounds, T-2, showing the most potent effect in inhibiting plant growth and nitrogenase activity at different concentrations (Stanchev et al., 2010).

Synthesis and Bioactivity of Derivatives

Research has also been conducted on the synthesis of various derivatives of Ethyl 4-(2-hydroxy-5-methyl-3-nitrophenyl)-2,4-dioxobutanoate and their potential bioactivities. One study focused on the synthesis of 5-Aryl-4-acyl-3-hydroxy-1-[2-(imidazolyl-3-yl)ethyl]3-pyrroline-2-ones by a three-component reaction involving methyl dioxobutanoates, with some of the resulting compounds showing analgesic activity and hemostatic action (Gein et al., 2020).

Application in Organic Synthesis

This compound is also used in various organic synthesis processes. For instance, a study reported the synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine, demonstrating the versatility of ethyl 4-(2-hydroxy-5-methyl-3-nitrophenyl)-2,4-dioxobutanoate in organic chemistry (Obydennov et al., 2017).

properties

IUPAC Name

ethyl 4-(2-hydroxy-5-methyl-3-nitrophenyl)-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO7/c1-3-21-13(18)11(16)6-10(15)8-4-7(2)5-9(12(8)17)14(19)20/h4-5,17H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRVSQSUFVRCOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=C(C(=CC(=C1)C)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70458478
Record name Ethyl 4-(2-hydroxy-5-methyl-3-nitrophenyl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70458478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-hydroxy-5-methyl-3-nitrophenyl)-2,4-dioxobutanoate

CAS RN

859843-60-0
Record name Ethyl 4-(2-hydroxy-5-methyl-3-nitrophenyl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70458478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Anderluh, G Marc, MS Dolenc - Synthetic communications, 2005 - Taylor & Francis
We report and comprehensively describe the synthesis and reactivity of ethyl 8‐amino‐6‐methyl‐3,4‐dihydro‐2H‐1‐benzopyran‐2‐carboxylate. This peptidomimetic building block …
Number of citations: 5 www.tandfonline.com

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